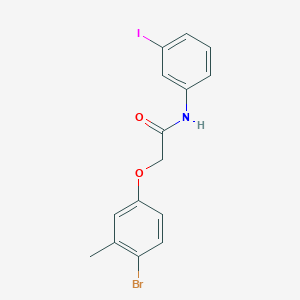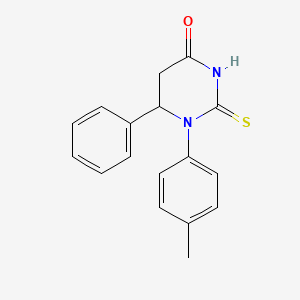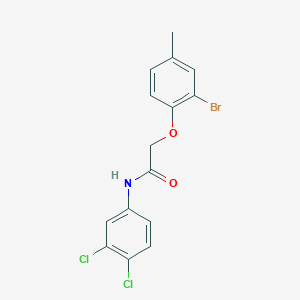![molecular formula C19H21BrN2O2 B3741121 N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3741121.png)
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects. BML-210 belongs to the class of N-acylphenylalanines, which have been studied for their anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation and pain. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide binds to the active site of COX-2 and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have biochemical and physiological effects in various studies. It has been shown to decrease the production of prostaglandins in vitro and in vivo, leading to a decrease in inflammation and pain. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential role in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it easily accessible for research purposes. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide. One potential direction is the development of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide analogs with improved solubility and potency. Another direction is the study of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide in combination with other anti-inflammatory and analgesic compounds, to determine if it has synergistic effects. Additionally, the potential role of N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide in cancer treatment could be further explored in in vivo studies.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide has also been studied for its potential role in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(2,2-dimethylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-12-11-14(20)7-10-16(12)22-17(23)13-5-8-15(9-6-13)21-18(24)19(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYQALGIVVQLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B3741040.png)



![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3741057.png)

![2-[(4-bromo-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741073.png)
![methyl 1-[(4-bromophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B3741088.png)

![2-[(2-bromo-4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3741115.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741117.png)


![5-(4-chlorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3741144.png)